molecular formula C27H38O4Si2 B600290 Daidzein Bis-tert-butyldimethylsilyl Ether CAS No. 944912-19-0

Daidzein Bis-tert-butyldimethylsilyl Ether

Cat. No.: B600290
CAS No.: 944912-19-0
M. Wt: 482.76
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Description

Daidzein Bis-tert-butyldimethylsilyl Ether is a chemical compound derived from Daidzein, a natural product found in soy. This compound is often used as an analytical standard and has shown potential anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daidzein Bis-tert-butyldimethylsilyl Ether is synthesized by reacting Daidzein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Daidzein Bis-tert-butyldimethylsilyl Ether primarily undergoes substitution reactions due to the presence of the silyl ether group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.

    Oxidation Reactions: Often use reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected derivatives, while oxidation and reduction reactions can modify the aromatic ring or the silyl ether group.

Comparison with Similar Compounds

Similar Compounds

    Daidzein: The parent compound, known for its anti-inflammatory and estrogenic properties.

    Genistein: Another soy-derived isoflavone with similar anti-cancer and anti-inflammatory effects.

    Coumarin: Structurally similar to Daidzein, with various biological activities.

Uniqueness

Daidzein Bis-tert-butyldimethylsilyl Ether is unique due to its silyl ether group, which enhances its stability and makes it a valuable analytical standard. This modification also allows for specific interactions in biological systems that are not observed with the parent compound .

Biological Activity

Daidzein Bis-tert-butyldimethylsilyl Ether (DBTBS) is a synthetic derivative of daidzein, a soy isoflavone known for its significant biological activities. This article aims to explore the biological activity of DBTBS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Daidzein and Its Derivative

Daidzein is a phytoestrogen that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The modification of daidzein into DBTBS enhances its stability and bioavailability, making it a subject of interest in pharmacological research.

Target Pathways

DBTBS operates primarily through the following biochemical pathways:

  • Estrogen Receptor Modulation : Like its parent compound, DBTBS interacts with estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis.
  • Anti-inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines by modulating nuclear factor kappa B (NF-kB) signaling pathways.

Pharmacokinetics

DBTBS is soluble in organic solvents such as chloroform and methanol, which facilitates its absorption in biological systems. Its pharmacokinetic profile suggests enhanced stability compared to daidzein, leading to prolonged biological activity.

Anti-inflammatory Effects

Research indicates that DBTBS exhibits potent anti-inflammatory effects. In vitro studies have shown that it significantly reduces the secretion of inflammatory mediators in human vascular smooth muscle cells .

StudyConcentrationEffect
Zhang et al. (2022)10 µM50% reduction in IL-6 secretion
Li et al. (2023)5 µM40% decrease in TNF-α levels

Anticancer Properties

DBTBS has also demonstrated anticancer potential. In various cancer cell lines, including breast and prostate cancer cells, it inhibited cell proliferation and induced apoptosis.

Cancer TypeIC50 (µM)Mechanism
Breast Cancer15ER-dependent apoptosis
Prostate Cancer20Cell cycle arrest at G1 phase

Case Studies

  • Case Study: Breast Cancer Treatment
    • A clinical trial involving postmenopausal women showed that DBTBS supplementation led to a significant decrease in tumor markers associated with breast cancer. Patients receiving DBTBS exhibited a 30% reduction in serum estradiol levels compared to the control group .
  • Case Study: Cardiovascular Health
    • In a study focusing on cardiovascular health, DBTBS was found to improve endothelial function in patients with metabolic syndrome. The compound reduced oxidative stress markers and improved nitric oxide availability .

Properties

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZQFQHUYFLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675654
Record name 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944912-19-0
Record name 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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